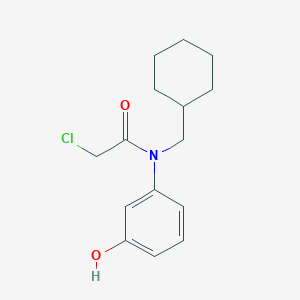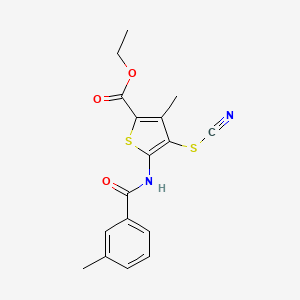![molecular formula C19H20N4O4S2 B2702978 Ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 941919-12-6](/img/structure/B2702978.png)
Ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis process for this compound is not detailed in the literature, similar compounds have been synthesized through nucleophilic substitution reactions . For instance, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized by a nucleophilic substitution reaction of 2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides .Applications De Recherche Scientifique
Sigma Receptor Scintigraphy in Breast Cancer
Sigma receptors, which are overexpressed in breast cancer cells, can be visualized using specific iodobenzamide derivatives, suggesting potential applications in cancer diagnosis or therapy (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).
Environmental Presence and Human Exposure Assessment
The study on perfluorinated alkyl sulfonamides, used in consumer products for surface protection, highlights the environmental presence and human exposure to such compounds, indicating potential applications in environmental health and safety assessments (Shoeib, Harner, Wilford, Jones, & Zhu, 2005).
5-HT1A Receptor Occupancy and Anxiety Treatment
Compounds targeting the 5-HT1A receptor, such as novel antagonists, have potential applications in the treatment of anxiety and mood disorders. These findings suggest the relevance of similar compounds for psychiatric condition treatments (Rabiner, Wilkins, Turkheimer, Gunn, Udo de Haes, de Vries, & Grasby, 2002).
Metabolism and Biotransformation Studies
Understanding the metabolism and biotransformation of phenothiazine drugs provides insights into the detoxification and biological processing of similar compounds, which is crucial for drug development and safety evaluation (Breyer, Gaertner, & Prox, 1974).
Anxiolytic Effects of Arylpiperazine Derivatives
Research on arylpiperazine derivatives containing isonicotinic and picolinic nuclei demonstrates anxiolytic effects through interaction with GABAergic and 5-HT systems, pointing to applications in developing new anxiolytics (Kędzierska, Fiorino, Gibuła, Corvino, Giordano, Herbet, Dudka, Poleszak, Wlaź, & Kotlinska, 2019).
5-HT1A Receptors in Human Brain with PET
PET imaging with specific radioligands for 5-HT1A receptors offers a non-invasive method to study receptor distribution and function in the human brain, potentially useful in neurological and psychiatric research (Pike, McCarron, Lammerstma, Hume, Poole, Grasby, Malizia, Cliffe, Fletcher, & Bench, 1995).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrimidinylpiperazine derivatives, are known to act as antagonists of the α2-adrenergic receptor .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, such as the α2-adrenergic receptor, leading to changes in cellular signaling .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that it may affect pathways related to adrenergic signaling .
Result of Action
Based on the known targets of similar compounds, it can be inferred that it may lead to changes in cellular signaling, potentially affecting cell function .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate are largely determined by its structural features. The pyrimidine ring in the compound is known to interact with various enzymes and proteins
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
ethyl 3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-2-27-18(24)16-17(14-6-3-4-7-15(14)28-16)29(25,26)23-12-10-22(11-13-23)19-20-8-5-9-21-19/h3-9H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQLWJPMPDHIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one](/img/structure/B2702904.png)
![1-(7-Benzyl-2,7-diazaspiro[4.4]nonan-2-yl)prop-2-en-1-one](/img/structure/B2702907.png)



![1-[(3Ar,8aS)-7,7-dimethyl-3,3a,4,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-5-yl]prop-2-en-1-one](/img/structure/B2702913.png)
![3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2702916.png)

![N-(3-chlorophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2702918.png)
